molecular formula C48H36N4NiO4 B3068335 Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide CAS No. 39828-57-4

Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

Cat. No.: B3068335
CAS No.: 39828-57-4
M. Wt: 791.5 g/mol
InChI Key: WIHHBQHMISDZOC-UHFFFAOYSA-N
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Description

Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is a metalloporphyrin complex where a nickel ion is coordinated to a porphyrin ring substituted with four methoxyphenyl groups. This compound is known for its unique photophysical and electrochemical properties, making it a valuable material in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

Nickel(II) tetramethoxyphenylporphyrin can interact with various enzymes, proteins, and other biomolecules. It can serve as a catalyst for various oxidation reactions, such as the epoxidation of alkenes and hydroxylation of alkanes . The nature of these interactions is primarily catalytic, with Nickel(II) tetramethoxyphenylporphyrin facilitating the biochemical reactions.

Cellular Effects

Nickel(II) tetramethoxyphenylporphyrin can have significant effects on various types of cells and cellular processes. For instance, it has been found that nickel ions can influence cell function by interacting with certain proteins involved in cell signaling pathways

Molecular Mechanism

The molecular mechanism of Nickel(II) tetramethoxyphenylporphyrin involves its interaction with biomolecules and its role in catalyzing biochemical reactions. It can bind to certain enzymes and proteins, potentially influencing their activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide typically involves the reaction of 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin with a nickel salt, such as nickel(II) acetate, in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is often carried out under reflux conditions to ensure complete metallation of the porphyrin ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) porphyrin complexes, while reduction typically regenerates the nickel(II) porphyrin .

Comparison with Similar Compounds

    5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin: The parent porphyrin without the nickel ion.

    5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin: A similar porphyrin with hydroxyl groups instead of methoxy groups.

    5,10,15,20-tetrakis(4-methoxycarbonylphenyl)porphyrin: A porphyrin with methoxycarbonyl groups.

Uniqueness: Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is unique due to the presence of the nickel ion, which imparts distinct redox and catalytic properties. The methoxy groups on the phenyl rings also influence the compound’s electronic properties, making it different from other porphyrins with different substituents .

Properties

IUPAC Name

nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H36N4O4.Ni/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHHBQHMISDZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H36N4NiO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide
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Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide
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Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide
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Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide
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Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

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